3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine
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Overview
Description
3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C8H8BrN3O and a molecular weight of 242.08 g/mol . This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a methyl group attached to an imidazo[1,2-b]pyridazine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine typically involves the bromination of 6-methoxy-2-methylimidazo[1,2-b]pyridazine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products vary depending on the specific reaction and conditions used.
Scientific Research Applications
3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine is unique due to the presence of both a methoxy group and a bromine atom on the imidazo[1,2-b]pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure features a bromine atom and a methoxy group, which contribute to its reactivity and biological properties. Its molecular formula is C₈H₈BrN₃O, with a molecular weight of approximately 246.49 g/mol. The presence of these substituents enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is largely inferred from studies on related compounds within the imidazo[1,2-a]pyridine class. These derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB) .
Table 1: Biological Activities of this compound
Activity Type | Target | Effectiveness | Reference |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | Significant inhibition | |
Anticancer | Various cancer cell lines | Cytotoxic effects observed | |
Enzyme Interaction | Cytochrome P450 | Modulation of enzyme activity |
The mechanism of action for this compound involves its interaction with specific enzymes and cellular pathways. It has been shown to modulate the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism . Additionally, it influences signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation .
Case Studies
- Antimycobacterial Activity : A study conducted at the Guangzhou Institutes of Biomedicine and Health screened over 18,000 compounds and identified several imidazo[1,2-b]pyridazine derivatives with potent activity against Mycobacterium tuberculosis. The most active compounds exhibited minimum inhibitory concentrations (MICs) in the nanomolar range against both drug-susceptible and multidrug-resistant strains .
- Anticancer Properties : Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro assays demonstrated significant reductions in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Preliminary findings suggest that it may serve as a lead compound for developing targeted therapies against kinase-related diseases .
Properties
IUPAC Name |
3-bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-5-8(9)12-6(10-5)3-4-7(11-12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRDIUPGIHSDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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